

# Chemical and physical properties of 4-Bromo-3-phenyl-1H-pyrazole

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## Compound of Interest

Compound Name: 4-Bromo-3-phenyl-1H-pyrazole

Cat. No.: B076115

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## An In-depth Technical Guide to 4-Bromo-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **4-Bromo-3-phenyl-1H-pyrazole**. Due to the limited availability of published experimental data for this specific molecule, this guide also includes inferred properties and methodologies based on closely related compounds.

## Core Chemical and Physical Properties

**4-Bromo-3-phenyl-1H-pyrazole** is a substituted aromatic heterocyclic organic compound. The presence of the pyrazole ring, a phenyl group, and a bromine atom imparts specific characteristics that are of interest in medicinal chemistry and synthetic organic chemistry.

## Physicochemical Data

The following table summarizes the available and estimated physicochemical properties of **4-Bromo-3-phenyl-1H-pyrazole**.

Property	Value	Source/Comment
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	Confirmed by multiple sources.
Molecular Weight	223.07 g/mol	Calculated from the molecular formula.
Melting Point	116-117 °C	[1] Recrystallized from ethanol. Note: A conflicting value of 266 °C exists in some databases, which is considered less likely.
Boiling Point	Data not available	
Appearance	White to light yellow powder or crystals	Inferred from similar compounds.
Solubility	Likely soluble in organic solvents such as ethanol, methanol, and acetone; limited solubility in water.	Inferred from the general solubility of pyrazoles and the hydrophobic nature of the phenyl and bromo substituents.[2]
CAS Number	13808-65-6	

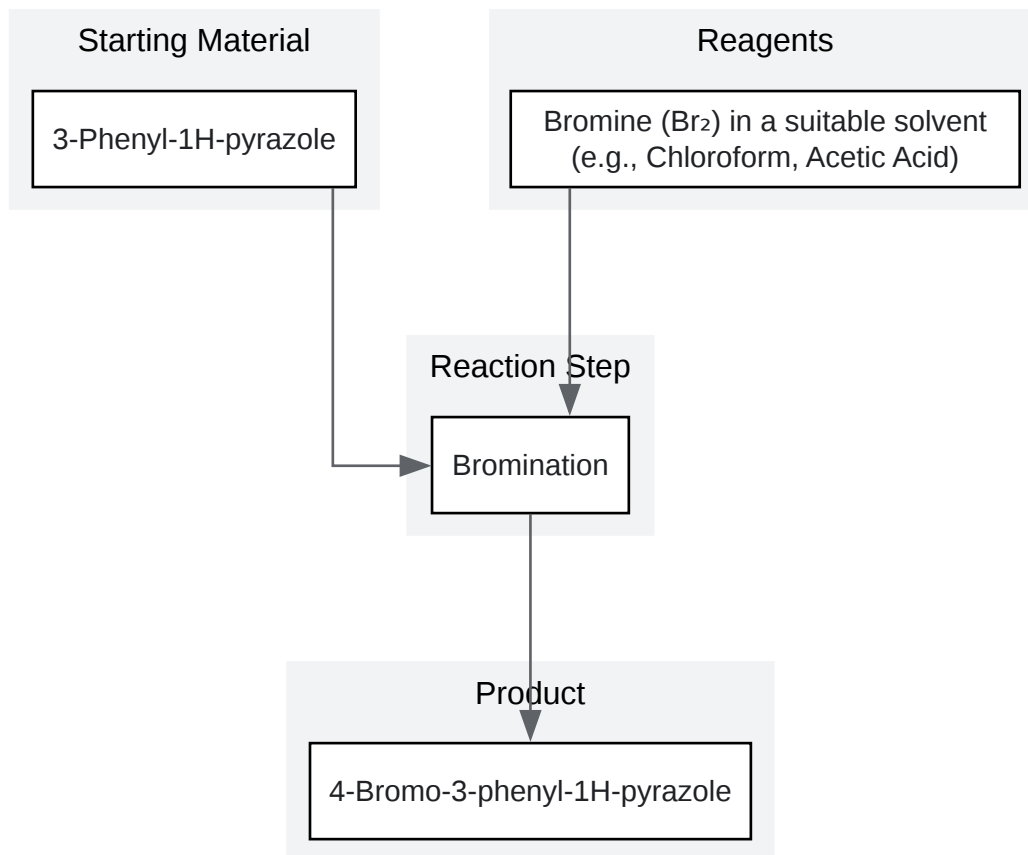
## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Bromo-3-phenyl-1H-pyrazole** is not readily available in the public domain. However, based on established pyrazole chemistry, a plausible synthetic route involves the direct bromination of 3-phenyl-1H-pyrazole.

## Proposed Synthesis Workflow

The following diagram illustrates a likely synthetic pathway for **4-Bromo-3-phenyl-1H-pyrazole**.

## Proposed Synthesis of 4-Bromo-3-phenyl-1H-pyrazole

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Caption: A conceptual workflow for the synthesis of **4-Bromo-3-phenyl-1H-pyrazole**.

## General Experimental Protocol for Bromination of Pyrazoles

The following is a generalized protocol based on the bromination of similar pyrazole compounds.[3]

- **Dissolution:** Dissolve the starting material, 3-phenyl-1H-pyrazole, in a suitable solvent such as chloroform or glacial acetic acid in a reaction flask.
- **Addition of Bromine:** Slowly add a stoichiometric amount of bromine ( $\text{Br}_2$ ), dissolved in the same solvent, to the reaction mixture at room temperature while stirring.

- Reaction: Continue stirring the mixture at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **4-Bromo-3-phenyl-1H-pyrazole**.<sup>[1]</sup>

## Spectroscopic Data

Detailed experimental spectra for **4-Bromo-3-phenyl-1H-pyrazole** are not available in the searched databases. However, the expected spectral characteristics can be inferred.

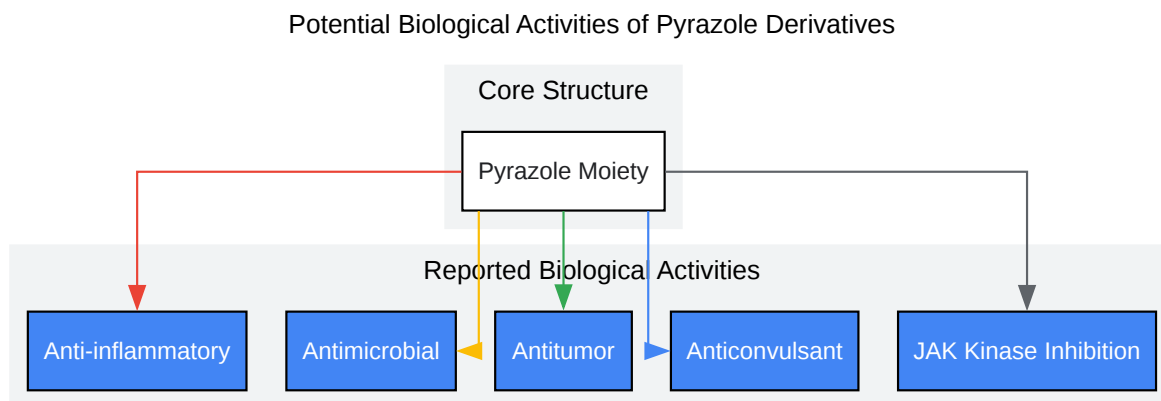
Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	Signals corresponding to the pyrazole ring proton, the phenyl group protons, and a broad singlet for the N-H proton. The chemical shifts of the phenyl protons would be in the aromatic region (approx. 7.2-7.8 ppm).
$^{13}\text{C}$ NMR	Resonances for the carbon atoms of the pyrazole ring and the phenyl group. The carbon attached to the bromine atom would show a characteristic chemical shift.
IR Spectroscopy	Characteristic peaks for N-H stretching (around $3100\text{-}3300\text{ cm}^{-1}$ ), C-H stretching of the aromatic rings, C=C and C=N stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region, and a C-Br stretching frequency in the lower wavenumber region.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) and an $(\text{M}+2)^+$ peak of similar intensity, characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of Br, HCN, and phenyl fragments.

## Biological Activity and Potential Applications

While no specific biological activities have been reported for **4-Bromo-3-phenyl-1H-pyrazole**, the pyrazole scaffold is a well-established pharmacophore in drug discovery.[4] Pyrazole derivatives have been shown to exhibit a wide range of biological activities.

## Potential Therapeutic Areas for Pyrazole Derivatives

The following diagram illustrates the diverse biological activities associated with the pyrazole core structure, suggesting potential areas of investigation for **4-Bromo-3-phenyl-1H-pyrazole**.



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Caption: A diagram showing the diverse biological activities reported for various pyrazole-containing compounds.

The bromination of the pyrazole ring at the 4-position and the presence of a phenyl group at the 3-position in **4-Bromo-3-phenyl-1H-pyrazole** make it a valuable intermediate for further chemical modifications. The C-Br bond can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of functional groups, enabling the synthesis of a library of derivatives for biological screening.[5]

## Conclusion

**4-Bromo-3-phenyl-1H-pyrazole** is a chemical compound with potential applications in synthetic and medicinal chemistry. While a complete experimental dataset for this specific molecule is not currently available in the public literature, this guide provides a summary of its known properties and reasonable estimations for its synthesis and characteristics based on related compounds. Further experimental investigation is required to fully elucidate its chemical and biological profile, which could pave the way for its use in the development of novel therapeutic agents and other advanced materials.

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